molecular formula C10H9ClN2O2S B11796651 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11796651
M. Wt: 256.71 g/mol
InChI Key: PMMBTJIGNYALSB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chlorophenyl group and a methylsulfonyl group

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The methylsulfonyl group is introduced through a sulfonylation reaction using methylsulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole include other pyrazole derivatives with different substituents. For example:

    4-(3-Chlorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group, which may result in different reactivity and biological activity.

    3-(Methylsulfonyl)-1H-pyrazole: Lacks the chlorophenyl group, affecting its chemical properties and potential applications. The uniqueness of this compound lies in the combination of both the chlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9ClN2O2S/c1-16(14,15)10-9(6-12-13-10)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)

InChI Key

PMMBTJIGNYALSB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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